[2-(4-Methoxyphenyl)ethyl](2-methylbenzyl)amine hydrobromide
Overview
Description
2-(4-Methoxyphenyl)ethylamine hydrobromide is a chemical compound with the molecular formula C17H21NO·HBr. It is known for its potential therapeutic and industrial applications. The compound consists of a hydrobromide salt of an amine, which includes a methoxyphenyl group and a methylbenzyl group.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)ethylamine hydrobromide typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2-methylbenzyl chloride in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Methoxyphenyl)ethylamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic properties, such as its role in modulating monoamine oxidase activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)ethylamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit monoamine oxidase-catalyzed deamination of tyramine and tryptamine, which suggests its potential role in modulating neurotransmitter levels . The compound may also interact with other molecular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)ethylamine hydrobromide include:
2-(4-Methoxyphenyl)ethylamine: A precursor in the synthesis of the target compound.
2-(4-Methoxyphenyl)ethylamine hydrobromide: A structurally similar compound with a different substitution pattern on the benzyl group.
The uniqueness of 2-(4-Methoxyphenyl)ethylamine hydrobromide lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.BrH/c1-14-5-3-4-6-16(14)13-18-12-11-15-7-9-17(19-2)10-8-15;/h3-10,18H,11-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMLRCQTHUCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCC2=CC=C(C=C2)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-66-5 | |
Record name | Benzeneethanamine, 4-methoxy-N-[(2-methylphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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